3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl amine moiety.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-9-13(10-16(12-15)26-2)20(24)21-14-6-7-18(27-3)17(11-14)22-8-4-5-19(22)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLNFYZWZHEUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the amide bond .
Chemical Reactions Analysis
3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl)-4-Methoxybenzamide (Compound 8k)
- Structure: Features a pyrrolo[2,3-b]pyridine core instead of the pyrrolidinone ring. The benzamide group retains 4-methoxy substitution.
- Synthesis : Yielded 47% with 97% purity via silica gel chromatography (CH₂Cl₂:MeOH = 99:1) .
- Key Differences: The pyrrolo-pyridine moiety may enhance π-π stacking interactions compared to the pyrrolidinone’s hydrogen-bonding capability. Lower steric hindrance in the planar pyrrolo-pyridine system could improve binding to flat enzymatic pockets.
4-Hydroxy-3,5-Dimethoxy-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide
- Structure: Replaces the pyrrolidinone group with a sulfamoyl-linked oxazole ring. The benzamide retains 3,5-dimethoxy and adds a 4-hydroxy group.
- The hydroxy group introduces acidity (pKa ~10), which may influence pharmacokinetics under physiological conditions.
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide
- Structure: Substitutes the methoxyphenyl group with a chromeno-pyridine system and incorporates a dioxopyrrolidine ring.
- The dioxopyrrolidine ring (vs. monoketone in the target compound) may increase metabolic instability due to additional ketone reactivity.
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide
- Structure: Simplifies the amine moiety to a methylpyrazole ring, omitting the methoxy and pyrrolidinone groups.
- Key Differences :
Comparative Analysis Table
Research Implications
- Structural Flexibility: The pyrrolidinone ring in the target compound balances hydrogen-bonding and lipophilicity, making it versatile for targeting both polar and hydrophobic binding pockets.
- Synthetic Challenges : Compounds with complex heterocycles (e.g., pyrrolo-pyridines) show lower yields (e.g., 47% for 8k ), suggesting trade-offs between structural complexity and synthetic efficiency.
- Activity Trends : Methoxy groups universally enhance lipophilicity, but their positioning (e.g., 3,5- vs. 4-substitution) modulates electronic effects and steric interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
